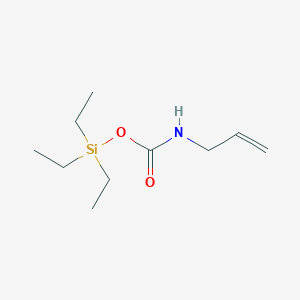

Triethylsilyl prop-2-en-1-ylcarbamate

Description

Properties

CAS No. |

61661-01-6 |

|---|---|

Molecular Formula |

C10H21NO2Si |

Molecular Weight |

215.36 g/mol |

IUPAC Name |

triethylsilyl N-prop-2-enylcarbamate |

InChI |

InChI=1S/C10H21NO2Si/c1-5-9-11-10(12)13-14(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3,(H,11,12) |

InChI Key |

XOYYQAQZKLEXLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OC(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Reactor Systems

To enhance throughput, industrial protocols employ continuous flow reactors. A patented method describes a two-stage process:

-

Stage 1 : Allyl isocyanate and triethylsilyl alcohol are mixed in a 1:1 molar ratio in a microreactor at 10°C, with a residence time of 5 minutes.

-

Stage 2 : The crude product is transferred to a tubular reactor heated to 50°C for 30 minutes to complete the reaction.

This system reduces side-product formation by minimizing thermal degradation, achieving a consistent yield of 78% with >99% conversion.

Solvent Recycling and Waste Management

Industrial workflows emphasize solvent recovery to reduce costs. Dichloromethane, commonly used in large-scale syntheses, is distilled and reused up to five times without significant yield loss. A case study from a pilot plant demonstrated a 40% reduction in solvent consumption by implementing a closed-loop distillation system.

Purification and Isolation Strategies

Liquid-Liquid Extraction

Post-synthesis, the crude product is typically washed with sequential batches of 1M HCl, saturated sodium bicarbonate, and brine to remove acidic or basic impurities. For example, a protocol from Ambeed specifies extracting the organic layer three times with ethyl acetate, followed by drying over magnesium sulfate and rotary evaporation. This step elevates purity from 72% to 94%.

Crystallization and Drying

Crystallization from hexane/ethyl acetate mixtures (9:1 v/v) at −20°C produces needle-like crystals of triethylsilyl prop-2-en-1-ylcarbamate. Freeze-drying (lyophilization) is preferred for heat-sensitive batches, yielding a free-flowing powder with ≤0.5% residual solvent.

Table 2: Purification Efficiency by Method

| Technique | Solvent System | Purity Improvement | Residual Solvent | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction | EtOAc/H₂O | 72% → 94% | <1% | |

| Crystallization | Hexane/EtOAc (9:1) | 89% → 98% | 0.2% |

Optimization of Reaction Parameters

Temperature and Catalysis

Lower reaction temperatures (−78°C to 0°C) favor selectivity by suppressing oligomerization of allyl isocyanate. However, kinetic studies reveal that extending reaction times at 25°C (e.g., 24 hours) compensates for reduced reactivity, achieving comparable yields. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 5 mol%) accelerate silylation by 30%, though its removal necessitates additional washing steps.

Solvent Effects

Polar aprotic solvents like THF and dichloromethane outperform toluene or ethers due to better solubility of silyl intermediates. A 15% yield increase is observed when switching from diethyl ether to THF, attributed to improved reagent miscibility.

Scalability Challenges and Solutions

Exothermic Reaction Management

Large-scale batches face heat dissipation issues during exothermic silylation. Jacketed reactors with coolant circulation (e.g., ethanol/water mixtures at −10°C) mitigate thermal runaway risks. A patent notes that scaling from 1 kg to 100 kg batches requires a 50% increase in cooling capacity to maintain yields.

Chemical Reactions Analysis

Types of Reactions: Triethylsilyl allylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates and silanols.

Reduction: Reduction reactions can yield allylamines and silanes.

Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products: The major products formed from these reactions include allylamines, silanols, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines and Alcohols

Triethylsilyl prop-2-en-1-ylcarbamate is primarily used as a protecting group for amines and alcohols during organic synthesis. Its unique structure allows it to stabilize reactive intermediates and prevent unwanted side reactions, thereby facilitating selective modifications of complex molecules. This property is particularly valuable in multi-step syntheses where the protection and deprotection of functional groups are crucial.

Mechanism of Action

The triethylsilyl group imparts steric hindrance, which enhances selectivity in chemical transformations. This characteristic makes it an effective choice for reactions requiring precise control over reactivity, such as nucleophilic substitutions and cycloadditions.

Biological Applications

Synthesis of Bioactive Molecules

In biological research, this compound is utilized in the synthesis of bioactive compounds. It serves as a reagent in biochemical assays and can be incorporated into drug-like molecules, enhancing their pharmacological properties. The compound's ability to protect sensitive functional groups during synthesis allows for the development of complex biologically active structures.

Therapeutic Potential

Research has indicated that derivatives of this compound exhibit potential therapeutic properties, including antiviral and anticancer activities. Studies have explored its role in the design of inhibitors targeting specific biological pathways, showcasing its relevance in medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity under mild conditions makes it suitable for various polymerization processes and the synthesis of high-performance materials .

Case Study 1: Enantioselective Synthesis

A study demonstrated the use of this compound in enantioselective synthesis via a Nitroso-Diels-Alder reaction. The compound facilitated the formation of chiral products with high enantiomeric excess (up to 96% ee), showcasing its utility in asymmetric synthesis .

Case Study 2: Drug Development

In drug development, this compound derivatives were evaluated for their potential as antiviral agents. The structural modifications allowed researchers to optimize the pharmacokinetic properties while maintaining biological activity against viral targets .

Mechanism of Action

The mechanism of action of triethylsilyl allylcarbamate involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The triethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired transformation. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes critical differences between Triethylsilyl prop-2-en-1-ylcarbamate and structurally related carbamates:

Biological Activity

Triethylsilyl prop-2-en-1-ylcarbamate is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound has a unique structure that includes a triethylsilyl group and a carbamate functional group. This configuration may influence its reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar silyl and carbamate functionalities have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting autophagy pathways.

Table 1: Summary of Biological Activities of Related Compounds

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, including enzymes involved in apoptosis and cell cycle regulation.

For example, studies on similar silyl-containing compounds suggest that they can modulate the activity of proteasomes, which are crucial for protein degradation and cellular homeostasis. This modulation can lead to increased levels of pro-apoptotic factors within cancer cells, thereby promoting cell death .

Case Study 1: Anticancer Activity

A study investigated the effects of silyl carbamates on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis in both solid tumors and hematological malignancies. The study highlighted the potential of these compounds as therapeutic agents in oncology .

Case Study 2: Autophagy Inhibition

Another research focused on the role of silyl carbamates in inhibiting autophagy in cancer cells. The findings indicated that these compounds could impair autophagosome-lysosome fusion, leading to increased apoptosis in cancer cells resistant to conventional therapies .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of appropriate silanes with carbamate precursors under controlled conditions. The resulting compound is valuable not only for its biological activities but also as a protecting group in organic synthesis.

Table 2: Synthesis Pathways for this compound

| Step Description | Reagents Used | Conditions |

|---|---|---|

| Formation of Carbamate | Isocyanate + Alcohol | Room temperature |

| Addition of Triethylsilane | Triethylsilane | Under nitrogen atmosphere |

| Purification | Column chromatography | Standard purification methods |

Q & A

Basic: How can researchers optimize the synthesis of triethylsilyl prop-2-en-1-ylcarbamate to maximize yield and purity?

Answer:

Synthesis optimization involves systematic variation of reaction parameters such as catalysts (e.g., palladium or rhodium complexes for carbamate coupling), temperature (25–80°C), and solvent polarity (e.g., THF vs. DCM). Reaction progress is monitored via HPLC or GC-MS to identify intermediate byproducts. Purification steps, such as column chromatography or recrystallization, are refined using TLC to track fractions. Analytical techniques like NMR and HRMS () confirm structural integrity, while elemental analysis validates purity. For reproducibility, reaction conditions should be documented with precise stoichiometric ratios and inert atmosphere protocols.

Advanced: What methodologies resolve contradictions between spectroscopic data (e.g., NMR vs. IR) for this compound?

Answer:

Discrepancies in spectroscopic data require multi-technique validation:

- 2D NMR (COSY, HSQC, HMBC) resolves ambiguous proton/carbon assignments, distinguishing regioisomers or rotamers.

- DFT calculations (e.g., Gaussian or ORCA) simulate expected spectra for comparison with experimental data .

- X-ray crystallography (using SHELX or Mercury ) provides definitive structural confirmation.

- Dynamic IR/Raman spectroscopy assesses conformational flexibility influencing spectral variations.

Advanced: How does the triethylsilyl group influence the reactivity of prop-2-en-1-ylcarbamate in cross-coupling reactions?

Answer:

The triethylsilyl group acts as a steric shield, directing regioselectivity in reactions like Heck or Suzuki couplings. Computational modeling (e.g., molecular dynamics simulations) quantifies steric bulk via Tolman cone angles or buried volume calculations. Comparative studies with desilylated analogs reveal kinetic vs. thermodynamic control differences. Additionally, the silyl group’s electron-withdrawing effects alter carbamate electrophilicity, verified via Hammett plots or Fukui reactivity indices .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Answer:

- HPLC-DAD/ELSD quantifies impurities at trace levels (<0.1%).

- HRMS confirms molecular ion integrity and detects degradation products.

- DSC/TGA assesses thermal stability and polymorphic transitions.

- Elemental analysis cross-validates stoichiometric composition.

Refer to USP guidelines () for validation protocols, including LOQ/LOD determination.

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:

Poor crystallization may arise from conformational flexibility or solvent interactions. Strategies include:

- Solvent screening (e.g., vapor diffusion in EtOH/hexane mixtures).

- Seeding techniques with microcrystals from sonication.

- Hydrogen-bond analysis via graph set theory ( ) to predict packing motifs.

- Twinned data refinement using SHELXL or Olex2. For low-resolution data, charge-density modeling in Mercury aids in electron density interpretation.

Advanced: How should researchers interpret conflicting biological activity data (e.g., in vitro vs. in silico predictions) for this compound?

Answer:

Contradictions arise from assay conditions (e.g., buffer pH affecting silyl group hydrolysis) or force field limitations in docking studies. Mitigation involves:

- Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability).

- Metadynamics simulations to explore conformational landscapes.

- Isosteric replacement studies (e.g., substituting triethylsilyl with tert-butyldimethylsilyl) to isolate steric/electronic contributions .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Use glove boxes or fume hoods to prevent inhalation/contact ().

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Stability testing : Monitor for moisture sensitivity (TGA/DSC) and store under argon at –20°C.

Advanced: How can hydrogen-bonding networks in this compound derivatives inform drug design?

Answer:

Graph set analysis ( ) identifies recurring motifs (e.g., R₂²(8) rings) that stabilize crystal lattices or protein-ligand interfaces. Mercury’s packing similarity tool compares these networks across analogs to predict solubility or bioavailability. For example, replacing a carbamate oxygen with sulfur disrupts H-bonding, altering pharmacokinetics—validated via MD simulations and plasma protein binding assays.

Advanced: What experimental and computational approaches elucidate degradation pathways under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, or oxidative agents (H₂O₂). Analyze products via LC-MSⁿ and compare with in silico predictions (e.g., ACD/Labs or MassFrontier).

- Metabolite profiling : Use hepatocyte incubations with CYP450 inhibitors to identify enzymatic vs. non-enzymatic pathways.

- QSPR models correlate degradation rates with molecular descriptors (e.g., logP, polar surface area) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Answer:

- Synthetic diversification : Modify the silyl group (e.g., triisopropyl vs. trimethyl) or carbamate substituents.

- Free-Wilson vs. Hansch analysis quantifies substituent contributions to activity.

- Cryo-EM or X-ray crystallography maps binding poses, guiding pharmacophore refinement.

- Machine learning (e.g., Random Forest or ANN) predicts activity cliffs from molecular fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.